

# **Application Notes and Protocols: AMP-PCP for Investigating Motor Protein Function**

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Compound of Interest		
Compound Name:	AMP-PCP	
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Adenosine 5'-( $\beta$ , $\gamma$ -methylenetriphosphate), hereafter referred to as **AMP-PCP**, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an invaluable tool in the study of motor protein function. Motor proteins, such as myosins and kinesins, are enzymes that convert chemical energy from ATP hydrolysis into mechanical work, driving a plethora of cellular processes including muscle contraction, intracellular transport, and cell division. The mechanochemical cycle of these motors involves a series of conformational changes tightly coupled to the binding of ATP, its hydrolysis to ADP and inorganic phosphate (Pi), and the subsequent release of these products.

**AMP-PCP** mimics the ATP-bound state of motor proteins. Due to the substitution of an oxygen atom with a methylene group between the  $\beta$  and  $\gamma$  phosphates, the terminal phosphate bond is resistant to enzymatic cleavage. This property allows researchers to trap motor proteins in a specific, stable, ATP-bound-like conformation, enabling detailed investigation of this key intermediate state in the motor's functional cycle. These application notes provide detailed protocols for utilizing **AMP-PCP** in various experimental assays to elucidate the function of motor proteins.

## **Mechanism of Action of AMP-PCP**



**AMP-PCP** competitively binds to the nucleotide-binding pocket of motor proteins. In the case of kinesins, binding of **AMP-PCP** promotes a state of strong affinity for microtubules, effectively locking the motor protein onto its track.[1][2] This "rigor-like" state is crucial for structural studies and for understanding the conformational changes associated with ATP binding. Similarly, for myosins, **AMP-PCP** can be used to study the pre-power stroke state and its interaction with actin filaments. While **AMP-PCP** is generally more resistant to hydrolysis than another common analog, AMP-PNP, it is important to note that some ATPases may exhibit very slow hydrolysis of these analogs.[3]

## **Applications of AMP-PCP in Motor Protein Research**

**AMP-PCP** is a versatile tool with a wide range of applications in the study of motor proteins:

- Structural Biology (Cryo-EM and X-ray Crystallography): By stabilizing the motor proteinfilament complex in an ATP-bound-like state, AMP-PCP facilitates the determination of highresolution structures, providing snapshots of the motor's conformation at a critical point in its
  cycle.[4][5]
- Enzyme Kinetics (ATPase Assays): AMP-PCP can be used as a competitive inhibitor in ATPase assays to determine its binding affinity (Ki) and to probe the mechanism of ATP hydrolysis.
- Biophysical Studies (Motility Assays): In single-molecule and ensemble motility assays,
   AMP-PCP can be used to stall motors, allowing for the study of their binding properties and the effect of an "ATP-bound" state on their interaction with the cytoskeleton.
- Drug Discovery: By understanding the ATP-binding pocket through the use of analogs like AMP-PCP, researchers can design and screen for small molecule inhibitors that target the ATPase activity of motor proteins, which is a promising therapeutic strategy for various diseases, including cancer and cardiovascular disorders.[6][7]

# Data Presentation: Quantitative Analysis of Motor Protein Function with AMP-PCP

The following tables summarize key quantitative data obtained from studies utilizing non-hydrolyzable ATP analogs to investigate motor protein function.



Motor Protein	Parameter	Value	Condition	Reference
Kinesin-1	Km for ATP (velocity)	42 ± 6 μM	Single-molecule motility assay	[8]
Kinesin-1	vmax	925 ± 33 nm/s	Single-molecule motility assay	[8]
Kinesin-1	Run Length	1070 ± 30 nm	Saturating ATP	[8]
One-headed Kinesin	Detachment Rate (koff)	0.009 s-1	1 mM AMP-PNP	[9]
One-headed Kinesin	Detachment Rate (koff)	3.7 s-1	1 mM ADP	[9]
Kinesin	KI for ADP	35 ± 2 μM	Motility assay, competitive inhibition	[10]
Kinesin	KI for Pi	9 ± 1 mM	Motility assay, competitive inhibition	[10]
Myosin II (S1)	Second-order rate constant for dissociation from actin	5.2 mM-1s-1	1 mM AMP-PNP	[11]



Motor Protein	Condition	Velocity (nm/s)	Reference
BimC (Kinesin-5)	High salt	597 ± 214	
Kinesin-1	Saturating ATP	~900	[8]
Kinesin-1	0.4 μm/s	~400	[12]
MKLP1 (Kinesin-6)	Multi-motor gliding	43.9	[13]
MKLP2 (Kinesin-6)	Multi-motor gliding	60.6	[13]
KIF20B (Kinesin-6)	Multi-motor gliding	61.7	[13]
Myosin VI	Single-headed	60.34 ± 13.68	[14]
Myosin II	0.5 mM ATP	3200	[15]
Myosin II	0.5 mM ATP + 2.0 mM AMP-PNP	4500	[15]

## **Experimental Protocols**

# ATPase Activity Assay using AMP-PCP as a Competitive Inhibitor

This protocol describes a coupled enzymatic assay to measure the ATPase activity of a motor protein in the presence of its filament partner (e.g., kinesin and microtubules) and to determine the inhibitory constant (Ki) of **AMP-PCP**. The assay relies on the regeneration of ATP from ADP and phosphoenolpyruvate (PEP) by pyruvate kinase (PK), and the subsequent reduction of pyruvate to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

#### Materials:

- Purified motor protein (e.g., Kinesin)
- Polymerized and stabilized filaments (e.g., taxol-stabilized microtubules)
- Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2, 10 μM taxol (for microtubules)



- ATP stock solution (e.g., 100 mM)
- AMP-PCP stock solution (e.g., 100 mM)
- Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)
- NADH stock solution (e.g., 10 mM)
- Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix (e.g., from rabbit muscle)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Prepare a reaction mixture: For each reaction, prepare a master mix containing assay buffer,
   PEP, NADH, and PK/LDH. The final concentrations in the reaction should be approximately
   1-2 mM PEP, 0.2-0.4 mM NADH, and an excess of PK/LDH (e.g., 20-50 units/mL).
- Set up ATP and AMP-PCP concentrations: Prepare a series of dilutions of ATP and AMP-PCP. For a competitive inhibition assay, you will need to vary the ATP concentration at several fixed concentrations of AMP-PCP. A typical range for ATP would be from below to above the Km of the motor protein.
- Initiate the reaction:
  - To each well of the microplate, add the reaction mixture.
  - Add the desired concentrations of ATP and AMP-PCP.
  - $\circ\,$  Add the polymerized filaments (e.g., microtubules to a final concentration of 1-5  $\mu M$  tubulin).
  - Initiate the reaction by adding the motor protein to a final concentration in the nanomolar range (e.g., 10-50 nM).



- Measure ATPase activity: Immediately place the plate in the spectrophotometer and measure
  the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
   The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
- Data Analysis:
  - Calculate the rate of ATP hydrolysis from the change in absorbance at 340 nm using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).
  - Plot the initial velocity (v) of the reaction as a function of ATP concentration for each concentration of **AMP-PCP**.
  - Determine the Ki for AMP-PCP by performing a global fit of the data to the competitive inhibition model of the Michaelis-Menten equation, or by using a Dixon or Lineweaver-Burk plot.

# In Vitro Motility Assay: Microtubule Gliding Assay with AMP-PCP

This protocol describes how to observe the effect of **AMP-PCP** on the motility of microtubules driven by surface-adsorbed kinesin motors.

#### Materials:

- Purified, truncated kinesin motor constructs
- Fluorescently labeled, taxol-stabilized microtubules
- Flow cell (constructed from a microscope slide and coverslip)
- Motility Buffer: 80 mM PIPES (pH 6.9), 1 mM EGTA, 2 mM MgCl2, 10 μM taxol, 1 mM DTT
- Casein solution (e.g., 1 mg/mL in motility buffer)
- ATP stock solution (e.g., 10 mM)
- AMP-PCP stock solution (e.g., 10 mM)



- Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
- Total Internal Reflection Fluorescence (TIRF) microscope

#### Procedure:

- Prepare the flow cell:
  - $\circ$  Coat the inside of the flow cell with a solution of kinesin motor protein (e.g., 10-50  $\mu$ g/mL in motility buffer) and incubate for 5 minutes.
  - Wash the chamber with motility buffer containing casein to block non-specific binding sites.
- Introduce microtubules:
  - Introduce a solution of fluorescently labeled microtubules into the flow cell and allow them to bind to the kinesin-coated surface for a few minutes.
  - Wash out unbound microtubules with motility buffer.
- Initiate motility:
  - To observe normal motility, flow in motility buffer containing ATP (e.g., 1-2 mM) and the oxygen scavenger system.
  - Record the gliding movement of microtubules using the TIRF microscope.
- Introduce AMP-PCP:
  - To observe the effect of AMP-PCP, after initiating motility with ATP, perfuse the chamber with motility buffer containing both ATP and a desired concentration of AMP-PCP.
     Observe the change in microtubule motility.
  - Alternatively, to observe the "locked" state, perfuse the chamber with motility buffer containing only AMP-PCP (e.g., 1 mM). The microtubules should bind to the kinesin motors but not move.



#### • Data Analysis:

- Track the movement of individual microtubules over time using image analysis software to determine their velocity.
- Compare the velocities in the presence and absence of AMP-PCP.
- Quantify the number of microtubules that are motile versus stationary in the presence of AMP-PCP.

# Cryo-Electron Microscopy (Cryo-EM) Sample Preparation of a Kinesin-Microtubule Complex with AMP-PCP

This protocol provides a general workflow for preparing a vitrified sample of a kinesin-microtubule complex stabilized with **AMP-PCP** for high-resolution structural analysis by cryo-EM.

#### Materials:

- Purified kinesin motor domain construct
- Purified tubulin
- GTP stock solution (e.g., 100 mM)
- Taxol stock solution (in DMSO)
- AMP-PCP stock solution (e.g., 50 mM)
- Cryo-EM grids (e.g., Quantifoil R2/2)
- Glow discharger
- Vitrification device (e.g., Vitrobot)
- · Liquid ethane and liquid nitrogen



#### Procedure:

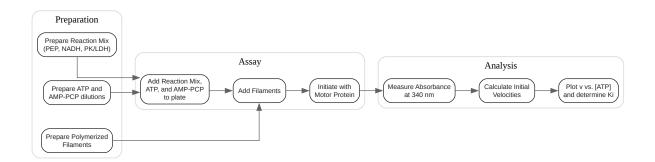
- Polymerize microtubules:
  - Mix tubulin (e.g., to a final concentration of 5-10 mg/mL) with polymerization buffer (e.g.,
     80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2) and GTP (1 mM final).
  - Incubate at 37°C for 30-60 minutes to allow polymerization.
  - $\circ~$  Stabilize the microtubules by adding taxol to a final concentration of 20  $\mu M$  and incubating for another 30 minutes.
- Form the kinesin-microtubule-AMP-PCP complex:
  - In a separate tube, mix the purified kinesin motor domain with AMP-PCP to a final concentration that ensures saturation of the nucleotide-binding site (e.g., 2-5 mM AMP-PCP).
  - Add the kinesin-AMP-PCP solution to the polymerized microtubules. The molar ratio of kinesin to tubulin dimer should be optimized, but a starting point is a 1:1 or 2:1 ratio.
  - Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.
- Prepare cryo-EM grids:
  - Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.
  - Apply a small volume (e.g., 3-4 μL) of the kinesin-microtubule-AMP-PCP complex solution to the grid.
  - Place the grid in the vitrification device, set to a desired temperature and humidity (e.g.,
     4°C and 100% humidity).
  - Blot the grid to remove excess liquid, leaving a thin film of the sample. The blotting time is a critical parameter to optimize.
  - Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.



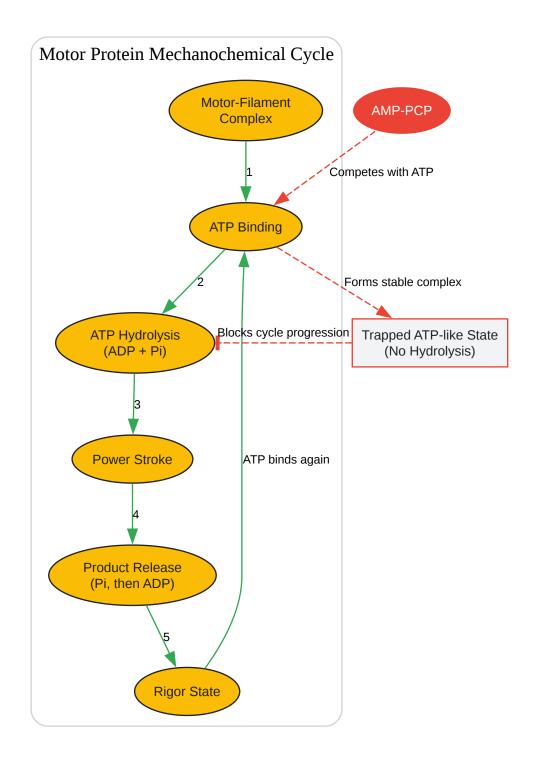
- Store and image:
  - Store the vitrified grids in liquid nitrogen until they are ready to be imaged in a cryotransmission electron microscope.

# Visualizations Experimental Workflow for ATPase Assay

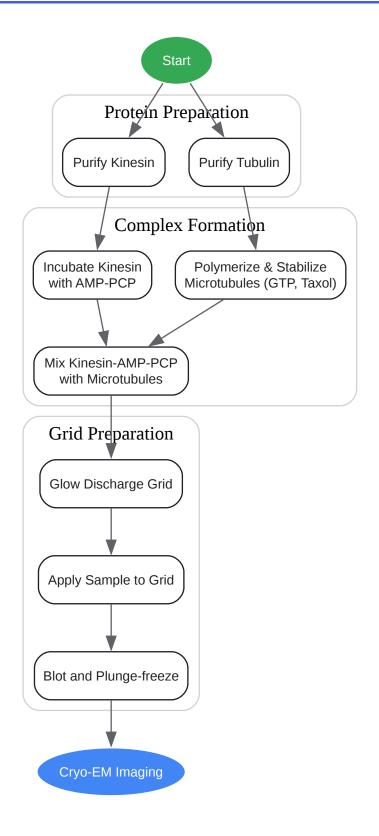












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